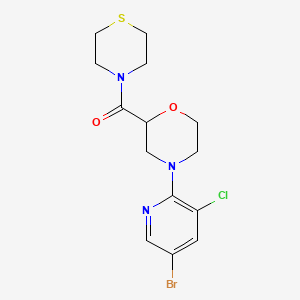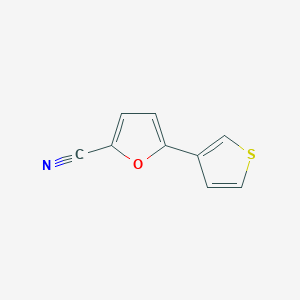
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a methoxy group at the 4-position, two methyl groups at the 6 and 8 positions, and an ethyl ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Hydrolysis using aqueous sodium hydroxide or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.
Reduction: Formation of 4-methoxy-6,8-dimethylquinoline-3-carboxylate.
Substitution: Formation of 4-methoxy-6,8-dimethylquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the production of dyes and pigments due to its stable quinoline structure.
Wirkmechanismus
The mechanism of action of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the ester group makes it more reactive in certain chemical reactions.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(17)12-8-16-13-10(3)6-9(2)7-11(13)14(12)18-4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
DMCGJJHCENBDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15118606.png)
![8-(1H-imidazol-1-yl)-2-[(2-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15118626.png)
![2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B15118628.png)

![2-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide](/img/structure/B15118635.png)
![5-{4-[6-(Pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carbonyl}piperidin-2-one](/img/structure/B15118641.png)

![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15118660.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B15118672.png)
![1-(3-Fluorobenzenesulfonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118685.png)
![3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B15118703.png)
![6-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B15118708.png)
![1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15118716.png)
